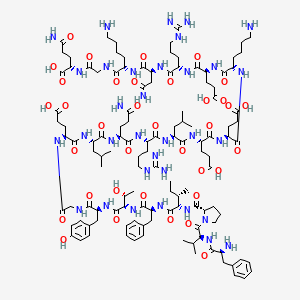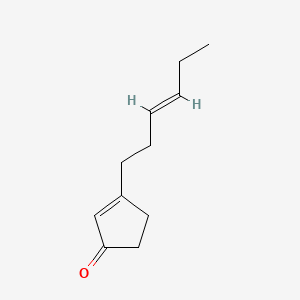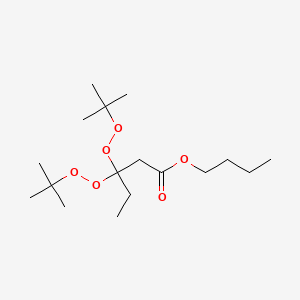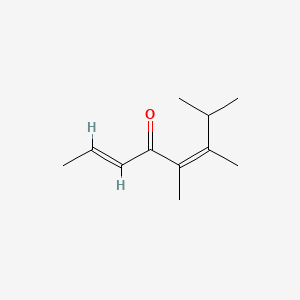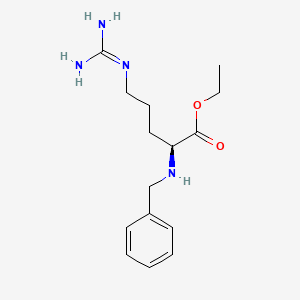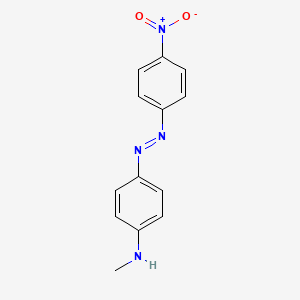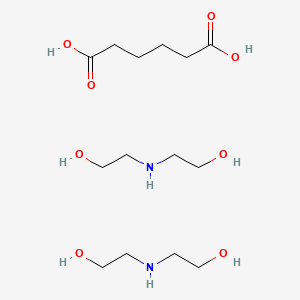
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate), also known as estradiol undecylenate, is an estrogen medication and estrogen ester. It is the C17β undecenoate (undecylenate) ester of estradiol. This compound was developed but never marketed. It is known for its prolonged effect when administered intramuscularly, making it a potential candidate for menopausal hormone therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves the esterification of estradiol with undecenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester. The process involves the following steps:
Activation of Undecenoic Acid: The undecenoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated undecenoic acid is then reacted with estradiol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and undecenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C).
Major Products Formed
Hydrolysis: Estradiol and undecenoic acid.
Oxidation: Estradiol derivatives with oxidized hydroxyl groups.
Reduction: Saturated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential use in hormone replacement therapy, particularly for menopausal women.
Mecanismo De Acción
The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism. The prolonged effect of the compound is due to its slow release and gradual conversion to estradiol .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol valerate: Another ester of estradiol with a shorter duration of action.
Estradiol enanthate: Similar to estradiol undecylenate but with a different ester chain length.
Estradiol cypionate: Known for its use in hormone replacement therapy with a different pharmacokinetic profile.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) is unique due to its very prolonged effect, which exceeds that of other estradiol esters. This makes it a potential candidate for long-term hormone therapy, although it was never marketed .
Propiedades
Número CAS |
85702-61-0 |
|---|---|
Fórmula molecular |
C29H42O3 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H42O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,13,15,20,24-27,30H,1,4-12,14,16-19H2,2H3/t24-,25-,26+,27+,29+/m1/s1 |
Clave InChI |
VJTIEHBTPQORML-GVGNIZHQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


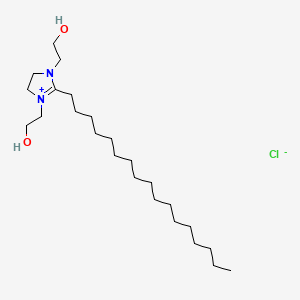

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

